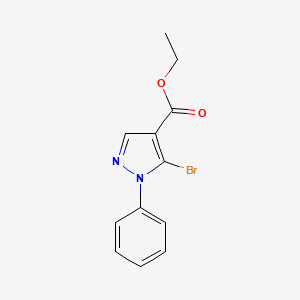

ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHULMEYIHSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549901 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-71-5 | |

| Record name | Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable pharmacological versatility has led to its incorporation into a diverse array of therapeutic agents, ranging from anti-inflammatory drugs like celecoxib to antipsychotics and anti-obesity medications.[1] The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile scaffold, amenable to a wide range of chemical modifications for optimizing biological activity, selectivity, and pharmacokinetic profiles. Among the vast family of pyrazole derivatives, ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate emerges as a particularly valuable building block for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 5-position, the phenyl group at the 1-position, and the ethyl carboxylate at the 4-position provides a trifecta of functionalities that can be readily manipulated to explore chemical space and generate libraries of compounds for high-throughput screening. This guide provides a comprehensive technical overview of this key intermediate, including its physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties

| Property | Value (Estimated/Reported for Analogues) | Source/Rationale |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Calculated |

| Molecular Weight | 295.14 g/mol | Calculated |

| Appearance | White to off-white solid | Expected for similar crystalline organic compounds |

| Melting Point | 120-122 °C (for a related compound) | [1] |

| Boiling Point | > 300 °C (Decomposes) | General characteristic of similar aromatic compounds |

| Solubility | Soluble in most organic solvents | [2] |

| Density | ~1.5 g/cm³ (for a related compound) | [3] |

Spectroscopic Data Interpretation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the pyrazole proton, and the ethyl group of the ester. The phenyl group protons would likely appear as a multiplet in the aromatic region (δ 7.2-7.6 ppm). The pyrazole proton (at C3) would be a singlet, likely downfield due to the electron-withdrawing nature of the adjacent groups. The ethyl ester would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all twelve carbon atoms. The carbonyl carbon of the ester would be the most downfield signal (around 160-170 ppm). The aromatic carbons of the phenyl and pyrazole rings would appear in the range of 110-150 ppm. The carbons of the ethyl group would be the most upfield signals.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the 1450-1600 cm⁻¹ region), and C-Br stretching (typically in the 500-600 cm⁻¹ range).[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be achieved through a reliable and well-established multi-step sequence, starting from readily available commercial reagents. The following protocol is a representative method adapted from known procedures for similar pyrazole derivatives.[5][6]

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This initial step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine.

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Reaction Initiation: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, will often precipitate out of the solution.[7] Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Causality behind Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants and allows for heating to reflux to drive the reaction. The catalytic acid facilitates the initial condensation and subsequent cyclization. The precipitation of the product upon cooling simplifies the isolation process.

Step 2: Sandmeyer-type Bromination to Yield this compound

This step converts the amino group at the 5-position to a bromo group via a diazonium salt intermediate.

-

Diazotization: In a beaker cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not rise above 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. To this solution, add the freshly prepared diazonium salt solution slowly and portion-wise, with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality behind Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) bromide acts as a catalyst in the Sandmeyer reaction to facilitate the substitution of the diazonium group with a bromide. The final heating step ensures the complete conversion of the intermediate.

Diagram of the Synthetic Workflow

Caption: Synthetic route to the target compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate with significant potential in the synthesis of biologically active molecules. Its utility stems from the reactivity of its functional groups, which allows for diverse chemical transformations.

Role as a Versatile Synthetic Intermediate

The bromine atom at the 5-position is particularly valuable as it serves as a handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the attachment of a wide range of aryl, heteroaryl, or alkyl groups, which is a key strategy in lead optimization to enhance potency and selectivity.

The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the exploration of interactions with specific residues in the binding pockets of target proteins.

Diagram of the Role as a Synthetic Building Block

Caption: Synthetic utility of the pyrazole intermediate.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its well-defined structure and the presence of multiple reactive sites make it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery programs. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for researchers and scientists aiming to leverage the potential of the pyrazole scaffold in the development of novel therapeutics. The continued exploration of the chemistry of this and related pyrazole intermediates will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

-

PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Hassan, A. S., et al. (2018).

-

Tradeindia. (n.d.). Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate. Retrieved from [Link]

-

Chemsrc. (2024). ETHYL 5-BROMO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Khan, I., et al. (2014).

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate at Best Price in Secunderabad, Telangana | Bhavesh Chem Labs [tradeindia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Importance of Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, bearing the CAS Number 98534-71-5 , is a strategically important heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and a comprehensive overview of its current and potential applications in drug discovery and development. Particular emphasis is placed on its role as a key building block for the synthesis of targeted therapeutic agents, including kinase inhibitors and anti-inflammatory molecules. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a number of FDA-approved drugs. The unique electronic properties and conformational flexibility of the pyrazole ring allow it to act as a bioisostere for other aromatic systems, often leading to improved pharmacological profiles and better pharmacokinetic properties. The strategic placement of various substituents on the pyrazole core allows for the fine-tuning of a compound's biological activity, making it a privileged scaffold in drug design.

This compound is a prime example of a highly functionalized pyrazole derivative. Each substituent on the pyrazole ring plays a crucial role in its chemical reactivity and potential biological applications:

-

The N-phenyl group influences the overall lipophilicity and can engage in crucial π-stacking interactions with biological targets.

-

The bromo substituent at the 5-position is a key functional handle for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of molecular diversity.

-

The ethyl carboxylate group at the 4-position can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, further expanding the possibilities for derivatization.

This guide will delve into the specifics of this valuable compound, providing the necessary technical details for its synthesis and application in a research setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 98534-71-5 | Finetech Chem |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Finetech Chem |

| Molecular Weight | 295.13 g/mol | Finetech Chem |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, ethyl acetate, chloroform) | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | Generic safety guidelines |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet and a quartet in the upfield region (around 1.3-1.4 ppm and 4.3-4.4 ppm, respectively) corresponding to the ethyl group of the ester.

-

A singlet for the pyrazole ring proton (C3-H) in the downfield region (around 8.0-8.2 ppm).

-

A multiplet in the aromatic region (around 7.4-7.6 ppm) corresponding to the protons of the N-phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the ethyl ester carbons (around 14 ppm for the methyl and 61 ppm for the methylene group).

-

Signals for the pyrazole ring carbons, with the carbon bearing the bromine atom (C5) being significantly shielded.

-

Signals for the aromatic carbons of the N-phenyl ring.

-

A signal for the carbonyl carbon of the ester in the downfield region (around 160-165 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C-N and C=C stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).

-

A C-Br stretching vibration at lower wavenumbers.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of approximately equal intensity). The expected m/z for the molecular ion would be around 294 and 296.

-

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available starting materials. The key steps involve the formation of the pyrazole core via a condensation reaction, followed by a regioselective bromination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Phenylhydrazine

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Ethanol

-

Carbon tetrachloride (CCl₄)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess reagents and acetic acid under reduced pressure using a rotary evaporator. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1 in absolute ethanol.

-

To this solution, add phenylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of this compound (Target Compound)

-

In a round-bottom flask, dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate from Step 2 in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux. The reaction is initiated by the radical initiator AIBN. The progress of the bromination can be monitored by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the pyrazole core.

Role as a Chemical Intermediate

The bromine atom at the 5-position is the key to the versatility of this compound. It readily participates in various cross-coupling reactions, allowing for the introduction of diverse substituents.

Caption: Versatility of the title compound as a chemical intermediate.

This chemical tractability makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The ester group can be easily converted to amides or carboxylic acids, which allows for the exploration of structure-activity relationships (SAR).[1]

Potential Therapeutic Areas

While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is well-represented in several therapeutic areas. Based on the known activities of structurally similar compounds, this molecule is a promising starting point for the development of agents targeting:

-

Oncology: Many pyrazole derivatives have been investigated as inhibitors of various kinases that are implicated in cancer progression. For example, compounds with a 5-phenyl-1H-pyrazole core have been evaluated as potential BRAF(V600E) inhibitors.[2] The ability to introduce diverse aryl groups at the 5-position via Suzuki coupling makes this compound highly relevant for the synthesis of novel kinase inhibitors.

-

Inflammation: Pyrazole-containing compounds are known for their anti-inflammatory properties. The famous NSAID, celecoxib, features a pyrazole core. The development of novel pyrazole derivatives as anti-inflammatory agents is an active area of research.[3]

-

Infectious Diseases: Various pyrazole derivatives have demonstrated antimicrobial and antifungal activities. The functional groups on this compound allow for the synthesis of novel compounds to be screened against a panel of pathogens.

Materials Science

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated for their potential in nonlinear optics.[4] The electronic properties of the pyrazole ring, coupled with the ability to introduce various substituents, make these compounds interesting candidates for the development of new materials with applications in optical devices.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from heat and sources of ignition.

-

Toxicity: While specific toxicity data for this compound is not available, related brominated aromatic compounds and pyrazole derivatives may be harmful if ingested, inhaled, or absorbed through the skin. Treat this compound with the same precautions as other potentially hazardous research chemicals. In case of exposure, seek medical attention.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its strategic functionalization provides a gateway to a vast chemical space of novel pyrazole derivatives. The potential applications in drug discovery, particularly in the fields of oncology and inflammation, are significant. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its potential applications, which should serve as a valuable resource for researchers in both academia and industry. The continued exploration of the chemistry of this and related pyrazole scaffolds is expected to yield novel compounds with significant therapeutic and technological potential.

References

-

Hossan, A. S. M., & Al-Dhfyan, A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(12), 4791. [Link]

-

MySkinRecipes. (n.d.). Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Arabian Journal of Chemistry, 4(4), 439-444. [Link]

-

Dong, J., Wang, W., Zhang, Y., Liu, Y., & Liu, H. (2017). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry, 15(38), 8093-8105. [Link]

Sources

- 1. Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 2. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, reactivity, and its pivotal role in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its chemical structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at key positions:

-

Position 1: A phenyl group is attached to one of the nitrogen atoms.

-

Position 4: An ethyl carboxylate (-COOCH₂CH₃) group.

-

Position 5: A bromine atom.

This specific arrangement of functional groups makes it a highly versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Br |

| InChI Key | (Predicted) YXJJPJSLOIXFSM-UHFFFAOYSA-N |

| CAS Number | Not explicitly found for this specific isomer, but related structures exist. |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be strategically planned through a multi-step sequence, leveraging common and reliable reactions in heterocyclic chemistry. A highly plausible route starts from the readily available ethyl 2-cyano-3-ethoxyacrylate and phenylhydrazine. The rationale is to first construct the core 5-amino-1-phenyl-pyrazole ring system, followed by a Sandmeyer-type reaction to introduce the bromo substituent.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction between phenylhydrazine and an appropriate three-carbon electrophile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in ethanol.

-

Addition of Reagent: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a pure product.[1][2]

Step 2: Diazotization and Bromination (Sandmeyer Reaction)

This step converts the 5-amino group to the 5-bromo substituent. A similar procedure is well-documented for the synthesis of the 1-methyl analog.[3]

-

Preparation of Diazonium Salt: Suspend the synthesized ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. To this solution, add the freshly prepared diazonium salt solution slowly at 0-5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Spectroscopic and Physicochemical Properties

While experimental data for this specific compound is not widely published, we can predict its characteristic spectroscopic signatures based on closely related analogs.[1][4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ 8.0-8.2 (s, 1H, pyrazole-H), δ 7.4-7.6 (m, 5H, Ar-H), δ 4.2-4.4 (q, 2H, -OCH₂CH₃), δ 1.2-1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~163 (C=O), δ ~145 (pyrazole C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~125 (Ar-CH), δ ~115 (pyrazole C), δ ~110 (pyrazole C-Br), δ ~61 (-OCH₂), δ ~14 (-CH₃) |

| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1590, ~1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~760, ~690 (C-H bend, monosubstituted benzene) |

| Mass Spec (EI) | M⁺ peak at m/z 294/296 (due to ⁷⁹Br/⁸¹Br isotopes) |

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for diversification. The two key functional handles, the bromo group and the ethyl ester, allow for a wide array of subsequent chemical transformations.

-

Reactions at the 5-Bromo Position: The bromine atom is a versatile leaving group, making it amenable to various cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

-

Reactions at the 4-Carboxylate Position: The ethyl ester can be easily modified to introduce different functionalities.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification yields the corresponding carboxylic acid. This introduces a key acidic functional group for interaction with biological targets.

-

Amidation: Reaction with various amines, often after conversion to the carboxylic acid and activation (e.g., with HATU or EDC), produces a diverse library of amides. This is a common strategy to improve pharmacokinetic properties and introduce new hydrogen bonding interactions.

-

Derivatization Pathways Diagram

Caption: Key derivatization pathways for the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] this compound serves as an ideal starting material for synthesizing analogs of these important therapeutic agents.

-

Anti-inflammatory Agents: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. The ability to diversify the 5-position allows for the synthesis of analogs of drugs like Celecoxib.[7]

-

Anticancer Agents: The pyrazole core is found in various kinase inhibitors used in oncology. For instance, derivatives of pyrazole have shown activity against cell lines such as A549 (lung cancer).[8] The flexibility to introduce different substituents via cross-coupling from the 5-bromo position is critical for tuning kinase selectivity and potency.

-

Antimicrobial Agents: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[9] The ability to generate large libraries of compounds from this starting material facilitates the search for new antimicrobial leads.

The strategic placement of the bromo, phenyl, and ester groups provides a three-dimensional framework that can be systematically modified to optimize interactions with biological targets, making this compound a valuable asset in any drug discovery program.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure, accessible synthesis, and, most importantly, its high potential for chemical diversification make it a cornerstone for building libraries of novel compounds. For researchers in drug development, mastering the chemistry of this and related pyrazole building blocks is essential for the rational design of the next generation of therapeutics.

References

- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]

Physical and chemical properties of ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This document delves into the specific physical and chemical properties of this versatile building block, offering insights into its molecular structure, spectroscopic profile, and chemical reactivity. Furthermore, it presents a detailed, field-proven synthesis protocol and explores the compound's strategic application in the synthesis of diverse molecular libraries for drug discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the pyrazole ring system—a five-membered heterocycle with two adjacent nitrogen atoms—has emerged as a particularly fruitful scaffold.[3][4] Its unique electronic properties and metabolic stability have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][3]

The compound this compound serves as a key intermediate, providing a robust platform for generating novel chemical entities. Its strategically placed functional groups—a reactive bromine atom, a modifiable ethyl ester, and a phenyl group influencing overall molecular properties—offer multiple handles for synthetic diversification. This guide aims to serve as a practical resource for professionals leveraging this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure consists of a central pyrazole ring substituted at the N1 position with a phenyl group, at the C4 position with an ethyl carboxylate group, and at the C5 position with a bromine atom. This arrangement provides a rigid core with defined vectors for further functionalization.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source / Notes |

| CAS Number | 98534-71-5 | [5] |

| Molecular Formula | C₁₃H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 309.16 g/mol | [6] |

| Appearance | White to off-white solid | Typical for this class of compounds[7] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, THF) | [7] |

| Storage | Store long-term in a cool, dry place | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected data are as follows:

-

¹H NMR Spectroscopy : The spectrum should show a triplet and a quartet in the upfield region corresponding to the ethyl ester protons (-CH₃ at ~1.3 ppm, -CH₂- at ~4.3 ppm). The aromatic region (~7.2-7.8 ppm) will display multiplets corresponding to the five protons of the N-phenyl ring. The proton at the C3 position of the pyrazole ring will appear as a singlet in the aromatic region.

-

¹³C NMR Spectroscopy : Key signals include the ester carbonyl carbon (~160 ppm), the carbons of the pyrazole ring (with C5 bearing the bromine atom being significantly influenced), and the carbons of the phenyl ring. The ethyl group carbons will appear upfield.

-

FT-IR Spectroscopy : The spectrum is characterized by a strong absorption band around 1700-1730 cm⁻¹, indicative of the C=O stretching of the ester group.[8][9] Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-Br stretch typically appears in the fingerprint region.

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

Key Reaction Sites

The primary sites for chemical modification are the C-Br bond at the 5-position and the ethyl ester at the 4-position. The phenyl ring can also undergo electrophilic substitution, though this typically requires harsher conditions.

Caption: Key reactive sites for synthetic diversification.

Transformations at the C5-Bromine Position

The carbon-bromine bond is the most synthetically valuable position. It serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating C-C, C-N, and C-O bonds.[10]

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters introduces new aryl or alkyl groups, enabling exploration of the substituent effects on biological activity.

-

Buchwald-Hartwig Amination : Coupling with amines is a powerful method for installing diverse amine functionalities, which are crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[11]

-

Sonogashira Coupling : Reaction with terminal alkynes introduces alkynyl moieties, which can serve as rigid linkers or be further elaborated.

The choice to use a bromo-pyrazole is deliberate; bromides offer a good balance of reactivity and stability compared to cheaper but less reactive chlorides and more reactive but less stable iodides.

Modifications of the Ester Group

The ethyl carboxylate group is another key point for diversification:

-

Hydrolysis : Saponification (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid. This acid is a versatile intermediate for forming amides (via coupling reagents like HATU or EDC), which are prevalent in drug molecules.

-

Reduction : The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis Protocol

The most reliable and common synthesis of this compound proceeds from its amino precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, via a Sandmeyer-type reaction.[12] This protocol is self-validating as the disappearance of the starting material and the appearance of the product can be easily monitored by TLC, and the final product is confirmed by the spectroscopic methods outlined in Section 3.

Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Reagents and Equipment

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Tert-butyl nitrite (t-BuONO)

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (6N)

-

Hexanes, Ethyl Acetate (for chromatography)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup : To a solution of copper(II) bromide (1.2 eq) in anhydrous acetonitrile, add tert-butyl nitrite (1.5 eq) under an inert atmosphere (e.g., Nitrogen).

-

Addition of Starting Material : Slowly add a solution of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile to the reaction mixture over 30 minutes. The addition is often exothermic and may require cooling to maintain room temperature.

-

Reaction : After the addition is complete, stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Heating : Gently heat the reaction mixture to 65 °C and stir for an additional 1 hour to ensure the complete decomposition of the diazonium intermediate.[12]

-

Workup : Cool the mixture to room temperature and pour it into 6N hydrochloric acid. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[12]

-

Characterization : Collect the fractions containing the product and concentrate to yield this compound as a solid. Confirm identity and purity using NMR and MS analysis.

Safety, Handling, and Storage

As a halogenated organic compound, proper safety precautions are mandatory.

-

Hazards : This chemical is considered hazardous. It is expected to cause skin, eye, and respiratory irritation.[13] Avoid ingestion and inhalation of dust.

-

Personal Protective Equipment (PPE) : Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][13] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[14]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry and drug development. Its well-defined structure, predictable reactivity at multiple sites, and robust synthesis make it an ideal starting point for the creation of diverse compound libraries. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this powerful building block in the pursuit of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. Vertex AI Search. 15

-

Faisal, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Link

-

Alam, M. J., & Siddiqui, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

-

Alam, M. J. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Link

-

Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Clinical Research, 10(4), 133-154. Link

-

Fisher Scientific. (2023). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific. Link

-

Chemicalbook. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Chemicalbook. Link

-

Supporting Information for "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole". (n.d.). pubs.acs.org. Link

-

CymitQuimica. (n.d.). Ethyl 5-bromo-1-(p-tolyl)-1H-pyrazole-4-carboxylate. CymitQuimica. Link

-

Tradeindia. (n.d.). Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate. Tradeindia. Link

-

PubChem. (n.d.). Ethyl 5-bromo-1H-pyrazole-3-carboxylate. PubChem. Link

-

ResearchGate. (2015). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. ResearchGate. Link

-

Kumbhar, A. S. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 32(1). Link

-

ResearchGate. (2017). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Link

-

ResearchGate. (2023). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Link

-

Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6649. Link

-

BLD Pharmatech. (n.d.). Safety Data Sheet for 5-Bromo-1H-pyrazole-4-carbonitrile. BLD Pharmatech. Link

-

AKSci. (n.d.). This compound. AKSci. Link

-

Echemi. (n.d.). 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets. Echemi. Link

-

Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Link

-

El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(8), 1309. Link

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Link

-

ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Link

-

BLDpharm. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. BLDpharm. Link

-

ChemicalBook. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. ChemicalBook. Link

-

Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(18), 4144–4147. Link

-

Smolecule. (n.d.). 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester. Smolecule. Link

-

ResearchGate. (2012). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. Link

-

Fisher Scientific. (2023). Safety Data Sheet for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. Fisher Scientific. Link

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Link

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. 98534-71-5 this compound AKSci 5324AQ [aksci.com]

- 6. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl-1-(4-bromo Phenyl)-5-methyl-1h-pyrazole-4-carboxylate at Best Price in Secunderabad, Telangana | Bhavesh Chem Labs [tradeindia.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | 105486-72-4 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. nbinno.com [nbinno.com]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of substituted pyrazole derivatives. We will delve into their mechanisms of action as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the design and evaluation of novel pyrazole-based therapeutics.

The Enduring Significance of the Pyrazole Core

The pyrazole ring system is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in both naturally occurring molecules and synthetic drugs underscores its favorable pharmacological properties.[2] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant has further catalyzed research into the therapeutic potential of this heterocyclic motif.[1] The unique electronic and steric properties of the pyrazole ring allow for diverse substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This inherent "tunability" is a key reason for its continued exploration in the quest for novel and effective therapies.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of substituted pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][5] While COX-1 is constitutively expressed and plays a role in physiological processes like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing gastrointestinal side effects.[5]

Mechanism of Action: Selective COX-2 Inhibition

The diaryl-substituted pyrazole, Celecoxib , serves as a quintessential example of a selective COX-2 inhibitor.[6][7] Its mechanism of action involves the insertion of its sulfonamide side chain into a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[5][7] This specific interaction accounts for its selectivity. By blocking the COX-2 enzyme, Celecoxib prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[4][6][8]

Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition by Pyrazole Derivatives

Caption: Inhibition of the COX-2 pathway by substituted pyrazole derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of selective COX-2 inhibitors has been guided by key structure-activity relationships. For diaryl-substituted pyrazoles, the following features are generally crucial for potent and selective activity:

-

1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature.[2]

-

Sulfonamide or Methylsulfonyl Moiety: A para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group on one of the aryl rings is critical for interacting with the secondary pocket of the COX-2 enzyme, conferring selectivity.[9][10]

-

Trifluoromethyl Group: A trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring often enhances inhibitory activity.[6]

Key Structural Features for COX-2 Inhibition

Caption: Key structural features of pyrazole derivatives for COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for evaluating the anti-inflammatory activity of novel compounds.[11][12][13]

Principle: Intraplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[13][14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyrazole derivative.[11] The animals are fasted overnight with free access to water before the experiment.

-

Compound Administration: The test compounds and the standard drug are administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[11][12] The control group receives the vehicle.

-

Induction of Edema: 100 µL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration.[11]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

The pyrazole scaffold is a prominent feature in a number of anticancer agents, demonstrating efficacy against various cancer cell lines.[12][15] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[12]

Mechanisms of Anticancer Action

Substituted pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyrazoles act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[16] This disruption of the cytoskeleton leads to mitotic arrest and cell death.

-

Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[12]

-

DNA Intercalation: Certain pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription.[12]

Experimental Workflow: In Vitro Anticancer Screening

Sources

- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. tandfonline.com [tandfonline.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole-chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. atcc.org [atcc.org]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" are capable of binding to multiple biological targets with high affinity, serving as versatile templates for drug discovery.[1][2] Among these, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility and favorable pharmacological properties.[3][4][5] This guide provides a comprehensive technical overview of the pyrazole core, exploring its synthesis, physicochemical characteristics, and its pivotal role in the design of a wide array of therapeutic agents.

The significance of the pyrazole scaffold is underscored by the numerous FDA-approved drugs that incorporate this moiety, treating a broad spectrum of diseases from inflammation and cancer to cardiovascular and neurological disorders.[3][4][6] Its success can be attributed to a unique combination of features: synthetic accessibility, metabolic stability, and the ability to act as a versatile bioisostere, mimicking other functional groups to enhance potency and optimize pharmacokinetic profiles.[7][8]

Physicochemical Properties and Bioisosteric Potential

The pyrazole ring possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[6] Its aromaticity is intermediate among other aromatic heterocycles.[6] The two nitrogen atoms within the ring introduce distinct electronic features: the N-1 atom can act as a hydrogen bond donor, similar to the NH of pyrrole, while the N-2 atom can function as a hydrogen bond acceptor, akin to the nitrogen in pyridine.[6] This dual hydrogen bonding capability allows for diverse and specific interactions with biological targets.[6]

One of the most powerful applications of the pyrazole core is its role as a bioisostere, a chemical substituent that can be interchanged with another to produce a compound with similar biological properties.[8][9] Pyrazole can effectively replace an aryl group, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility.[6] For instance, the lipophilicity of pyrazole (ClogP = 0.24) is significantly lower than that of benzene (ClogP = 2.14).[6] This modulation of lipophilicity is a critical aspect of drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, pyrazole can serve as a more metabolically stable bioisostere for phenol.[8]

Synthetic Strategies for Pyrazole Derivatives

The versatility of the pyrazole core is matched by the numerous synthetic routes available for its construction and functionalization. A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[10][11] This method allows for the introduction of a wide variety of substituents onto the pyrazole ring, enabling fine-tuning of the molecule's properties.

Representative Synthetic Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis and its variations are widely employed for the preparation of pyrazole derivatives. A general procedure involves the reaction of a β-diketone with a hydrazine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. The reaction can be catalyzed by a small amount of acid (e.g., HCl, H₂SO₄).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.[12]

Another significant synthetic approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or alkene.[13] This method offers a high degree of regioselectivity and is particularly useful for accessing specific substitution patterns on the pyrazole ring.[10]

The Pyrazole Core in Action: Case Studies of Marketed Drugs

The widespread success of the pyrazole scaffold is best illustrated by the numerous drugs that have reached the market. These examples highlight the diverse therapeutic areas where pyrazole-containing compounds have made a significant impact.

| Drug Name (Brand Name) | Therapeutic Area | Target/Mechanism of Action | Role of the Pyrazole Core |

| Celecoxib (Celebrex) | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor | The diaryl-substituted pyrazole core is crucial for its selective inhibition of the COX-2 enzyme.[14][15][16] |

| Sildenafil (Viagra) | Erectile Dysfunction | Phosphodiesterase 5 (PDE5) inhibitor | The pyrazole ring is a key component of the heterocyclic system responsible for binding to the active site of PDE5. |

| Rimonabant (Acomplia) | Anti-obesity (withdrawn) | Selective cannabinoid CB1 receptor antagonist/inverse agonist | The 1,5-diarylpyrazole scaffold forms the central core of the molecule, essential for its interaction with the CB1 receptor.[17][18][19] |

| Stanozolol (Winstrol) | Anabolic Steroid | Androgen receptor agonist | A pyrazole ring is fused to the A-ring of the steroid nucleus, modifying its anabolic and androgenic properties.[20][21][22] |

| Ruxolitinib (Jakafi) | Myelofibrosis, Polycythemia Vera | Janus kinase (JAK1 and JAK2) inhibitor | The pyrazole ring is linked to a pyrrolo[2,3-d]pyrimidine scaffold and plays a key role in binding to the ATP-binding site of the JAK enzymes.[7] |

In-Depth Look: Celecoxib and COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15][23][24] The pyrazole core in celecoxib serves as a central scaffold that optimally positions the two aromatic groups in the ATP binding site of the p38 kinase.[25] The 4-fluorophenyl group binds in a deep lipophilic pocket of the enzyme, while the pyridine ring is enclosed in a hydrophobic pocket.[25] The nitrogen at the 4-position of the pyridine ring accepts a hydrogen bond from the amide nitrogen of Met 109.[25] This specific binding orientation, facilitated by the pyrazole framework, is responsible for its high affinity and selectivity for COX-2 over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Caption: Binding of Celecoxib to the COX-2 active site.

Pyrazole in Kinase Inhibition: A Privileged Scaffold for Cancer Therapy

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[26][27][28] The pyrazole scaffold has emerged as a privileged structure in the design of protein kinase inhibitors.[7][26][27] Numerous pyrazole-containing compounds have been developed as potent and selective inhibitors of various kinases, including Aurora kinases, MAP kinases, and Janus kinases (JAKs).[7][26]

The ability of the pyrazole ring to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases is a major contributor to its success in this area.[7] For example, in the case of JAK inhibitors like ruxolitinib, the pyrazole moiety, in conjunction with a linked heterocyclic system, effectively occupies the adenine region of the ATP binding site, leading to potent inhibition of the kinase.[7]

Caption: General binding mode of a pyrazole-based kinase inhibitor.

Beyond Pharmaceuticals: Pyrazole in Agrochemicals

The utility of the pyrazole core extends beyond medicinal chemistry into the realm of agrochemicals.[11][29][30][31][32] Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides.[11][29][31] The mechanism of action of these compounds is often related to the inhibition of essential enzymes in pests or weeds. For example, some pyrazole-based herbicides act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[32] The structural versatility of the pyrazole ring allows for the development of agrochemicals with high efficacy and selectivity, minimizing their impact on non-target organisms and the environment.[29]

Future Perspectives and Conclusion

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). Retrieved January 5, 2026, from [Link]

-

Privileged Structures | OpenOChem Learn. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025, August 10). Retrieved January 5, 2026, from [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). Retrieved January 5, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved January 5, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25). Retrieved January 5, 2026, from [Link]

-

Privileged Structures | Cambridge MedChem Consulting. (n.d.). Retrieved January 5, 2026, from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. (2025, September 22). Retrieved January 5, 2026, from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

- The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.).

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1). Retrieved January 5, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazole chemistry in crop protection - Semantic Scholar. (2007, July 1). Retrieved January 5, 2026, from [Link]

-

3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved January 5, 2026, from [Link]

-

Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Privileged structures: a useful concept for the rational design of new lead drug candidates. (n.d.). Retrieved January 5, 2026, from [Link]

-

Stanozolol - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved January 5, 2026, from [Link]

-

3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved January 5, 2026, from [Link]

-

The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[6][13][26]triazol-1-yl-ethanol Derivatives - MDPI. (2026, January 4). Retrieved January 5, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Retrieved January 5, 2026, from [Link]

-

3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant - RTI International. (n.d.). Retrieved January 5, 2026, from [Link]

-

Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace. (2022, March 6). Retrieved January 5, 2026, from [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1). Retrieved January 5, 2026, from [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

-

Celebrex | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 5, 2026, from [Link]

- CELEBREX™ (celecoxib capsules) DESCRIPTION CELEBREX (celecoxib) is chemically designated as 4-[5-(4-methylphenyl)-3 - accessdata.fda.gov. (n.d.). Retrieved January 5, 2026, from https://www.accessdata.fda.

-

Prostanozol - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chemical structure of rimonabant. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Stanozolol | C21H32N2O | CID 25249 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

What is Stanozolol? | U.S. Anti-Doping Agency. (2025, May 19). Retrieved January 5, 2026, from [Link]

-